molecular formula C17H17ClN2O3 B5726907 N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B5726907
M. Wt: 332.8 g/mol
InChI Key: NFCLNCWDGNFSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, also known as ACEA, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. The compound has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research.

Mechanism of Action

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide increases the levels of endocannabinoids in the body, leading to the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the modulation of pain, anxiety, and depression. In addition, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases. Moreover, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, including the development of more potent and selective FAAH inhibitors, the investigation of the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide in various fields, and the elucidation of the molecular mechanisms underlying its biochemical and physiological effects. Moreover, further studies are needed to explore the potential side effects and toxicity of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-chloroethanol to form 2-(4-chloro-3-methylphenoxy)ethanol. The resulting compound is then reacted with N-(4-acetylphenyl)acetamide in the presence of potassium carbonate to yield N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been widely studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to enhance the activity of the endocannabinoid system, leading to the modulation of pain, anxiety, and depression. In immunology, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been found to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases. In cancer research, N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-9-15(7-8-16(11)18)23-10-17(22)20-14-5-3-13(4-6-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCLNCWDGNFSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

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